3-[(3-chlorophenyl)formamido]butanoic acid
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Overview
Description
3-[(3-Chlorophenyl)formamido]butanoic acid is an organic compound with the molecular formula C11H12ClNO3 It is characterized by the presence of a chlorophenyl group attached to a formamido group, which is further connected to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-chlorophenyl)formamido]butanoic acid typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 3-chlorophenylamine, is reacted with formic acid to form 3-chlorophenylformamide.
Coupling with Butanoic Acid: The 3-chlorophenylformamide is then coupled with butanoic acid under acidic or basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butanoic acid moiety, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the formamido group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[(3-Chlorophenyl)formamido]butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(3-chlorophenyl)formamido]butanoic acid involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
3-[(4-Chlorophenyl)formamido]butanoic acid: Similar structure but with the chlorine atom at the para position.
3-[(3-Bromophenyl)formamido]butanoic acid: Similar structure but with a bromine atom instead of chlorine.
3-[(3-Methylphenyl)formamido]butanoic acid: Similar structure but with a methyl group instead of chlorine.
Uniqueness: 3-[(3-Chlorophenyl)formamido]butanoic acid is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interactions with other molecules. This positional specificity can result in distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1098381-19-1 |
---|---|
Molecular Formula |
C11H12ClNO3 |
Molecular Weight |
241.7 |
Purity |
91 |
Origin of Product |
United States |
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